4-Methoxybenzo[b]thiophene
Overview
Description
4-Methoxybenzo[b]thiophene is a heterocyclic compound that features a benzene ring fused to a thiophene ring with a methoxy group at the fourth position.
Scientific Research Applications
4-Methoxybenzo[b]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Methoxybenzo[b]thiophene . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall stability. More research is needed to understand these influences in detail.
Safety and Hazards
Future Directions
Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist .
Biochemical Analysis
Biochemical Properties
4-Methoxybenzo[b]thiophene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been reported to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can modulate signaling pathways and cellular processes, making this compound a potential candidate for therapeutic applications .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of kinases, leading to changes in phosphorylation states of various proteins, which in turn can alter gene expression and metabolic pathways . Additionally, this compound has been observed to exhibit anti-inflammatory and anti-cancer properties, further highlighting its potential in therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, its interaction with kinases can result in the inhibition of their activity, thereby modulating downstream signaling pathways . These interactions can also lead to changes in gene expression, further influencing cellular function and metabolism .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can maintain its biological activity, making it a reliable compound for extended research .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it has been observed to exhibit therapeutic effects, such as anti-inflammatory and anti-cancer properties . At higher doses, it can lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects have also been observed, indicating that there is a specific dosage range within which this compound is most effective .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of various metabolites . These interactions can affect metabolic flux and metabolite levels, further influencing cellular function and overall metabolism . Understanding these pathways is crucial for optimizing the therapeutic potential of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, influencing its activity and function . The distribution of this compound is generally uneven, with higher concentrations observed in tissues with higher blood perfusion .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the precise mechanisms through which this compound exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxybenzo[b]thiophene can be achieved through various methods. One common approach involves the reaction of 2-chlorobenzaldehyde with 2-mercaptoacetonitrile, followed by coupling and decyanation steps . Another method includes the aryne reaction with alkynyl sulfides, which allows for the formation of diverse multisubstituted benzothiophene derivatives .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxybenzo[b]thiophene undergoes various chemical reactions, including substitution, oxidation, and reduction. Notable reactions include bromination, nitration, Vilsmeier–Haack formylation, and Friedel–Crafts acetylation .
Common Reagents and Conditions:
Bromination: Typically carried out using bromine in the presence of a solvent like acetic acid.
Nitration: Conducted using a mixture of concentrated nitric acid and sulfuric acid.
Vilsmeier–Haack Formylation: Utilizes a Vilsmeier reagent, which is formed from dimethylformamide and phosphorus oxychloride.
Friedel–Crafts Acetylation: Employs acetyl chloride and aluminum chloride as the catalyst.
Major Products: These reactions often yield 7-substituted products for this compound, while dibromination and dinitration can lead to 2,7-disubstituted derivatives .
Comparison with Similar Compounds
Benzo[b]thiophene: Lacks the methoxy group, making it less versatile in certain chemical reactions.
4-Methoxybenzo[b]thiophene-2-carboxylic acid:
3-Methoxybenzo[b]thiophene: The methoxy group is positioned differently, affecting its chemical behavior and reactivity.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, offering advantages over its analogs in certain contexts .
Properties
IUPAC Name |
4-methoxy-1-benzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS/c1-10-8-3-2-4-9-7(8)5-6-11-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOBRGLUEDOCKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CSC2=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504754 | |
Record name | 4-Methoxy-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40504754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3781-90-6 | |
Record name | 4-Methoxy-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40504754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-1-benzothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the position of the methoxy group in 3-ferrocenyl-methoxybenzo[b]thiophene isomers influence their crystal packing and physical properties?
A2: Research has revealed distinct differences in the crystal packing of 3-ferrocenyl-6-methoxybenzo[b]thiophene (isomer IV) and 3-ferrocenyl-4-methoxybenzo[b]thiophene (isomer V). [] In isomer IV, the exposed methoxy group participates in strong intermolecular COMe–H…OOMe interactions, dictating the crystal packing arrangement. Conversely, in isomer V, the methoxy group is less accessible, leading to a more intricate interplay of weaker CCp–H…OOMe, CCp–H…S, and CCp–H/π interactions that govern the crystal packing. [] This difference in intermolecular interactions directly influences their physical properties. Isomer IV, with stronger intermolecular forces, exhibits a higher melting point compared to isomer V. Additionally, the varying interaction profiles contribute to their distinct chromatographic behaviors.
Q2: Can 4-Methoxybenzo[b]thiophene be utilized as a building block for synthesizing more complex heterocyclic systems?
A3: Yes, this compound serves as a versatile precursor for synthesizing diverse heterocyclic compounds. For example, it can be converted to 2-tert-butyldimethylsilyl-4-methoxybenzo[b]thiophene, which undergoes heteroatom-directed ortho-metallation. [] This metallated species reacts with various electrophiles, providing access to a range of substituted benzo[b]thiophene derivatives. Furthermore, 4-carbamoyloxybenzo[b]thiophene, accessible from this compound, undergoes anionic ortho-Fries rearrangement to yield a key intermediate. [] This intermediate can be further elaborated to synthesize novel linearly fused thienoisochromenes, showcasing the potential of this compound as a building block in heterocyclic chemistry. []
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